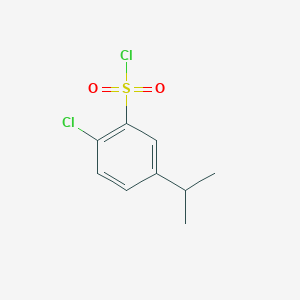

2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride

Description

2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride is a substituted benzene derivative featuring a sulfonyl chloride group at position 1, a chlorine atom at position 2, and an isopropyl group (propan-2-yl) at position 5. The sulfonyl chloride moiety renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized aromatic compounds.

Properties

IUPAC Name |

2-chloro-5-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O2S/c1-6(2)7-3-4-8(10)9(5-7)14(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODYZJCRHYWTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803597-45-6 | |

| Record name | 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfonyl Chloride Formation

The key step is the conversion of the sulfonic acid to the sulfonyl chloride. Two main chlorinating agents are employed:

Thionyl Chloride (SOCl2): A classical reagent that converts sulfonic acids to sulfonyl chlorides under reflux conditions, often with catalytic amounts of DMF to enhance reactivity.

Bis(trichloromethyl)carbonate (BTC): A newer, greener alternative that has been demonstrated in related sulfonyl chloride syntheses to provide high yields with fewer byproducts and safer handling. For example, the synthesis of 5-nitro-2-chlorobenzenesulfonyl chloride using BTC showed a 91.3% yield and 98.7% purity after recrystallization under mild conditions (65 °C, 2–8 hours) in tetrahydrofuran solvent with triethylamine as base.

Typical Reaction Conditions

| Parameter | Typical Conditions |

|---|---|

| Solvent | Tetrahydrofuran (THF), dichloromethane, or similar |

| Temperature | 25–80 °C (often ~65 °C for BTC method) |

| Reaction Time | 2–8 hours |

| Base | Triethylamine or other organic bases |

| Chlorinating Agent | Thionyl chloride or bis(trichloromethyl)carbonate |

| Purification | Recrystallization or column chromatography |

Detailed Synthetic Route Example Using BTC

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-chloro-5-(propan-2-yl)benzenesulfonic acid (1 eq) | Starting sulfonic acid precursor |

| 2 | Bis(trichloromethyl)carbonate (0.5 eq), triethylamine (2 eq), THF solvent, 65 °C, 2–8 h | Conversion to 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride with high yield (~90%) and purity (~98%) |

| 3 | Workup: filtration, solvent removal, recrystallization | Pure sulfonyl chloride product |

This method benefits from green chemistry principles by minimizing hazardous waste and improving safety compared to classical chlorination reagents.

Purification and Characterization

Purification is commonly achieved by recrystallization from organic solvents or by chromatographic techniques. The product is characterized by:

- NMR Spectroscopy: To confirm substitution pattern.

- Mass Spectrometry: Molecular ion peak at m/z ~252.98 for [M+H]+ adduct.

- Elemental Analysis: Consistent with C9H10Cl2O2S.

- Purity: Typically >98% after recrystallization.

Summary Table of Preparation Methods

| Method | Starting Material | Chlorinating Agent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical SOCl2 Chlorination | 2-chloro-5-(propan-2-yl)benzenesulfonic acid | Thionyl chloride (SOCl2) | Reflux, several hours | 70–85 | Requires careful handling, corrosive gases |

| BTC-mediated Chlorination | 2-chloro-5-(propan-2-yl)benzenesulfonic acid | Bis(trichloromethyl)carbonate | 25–80 °C, 2–8 h, THF, base | ~90 | Greener, safer, high purity product |

| Friedel-Crafts Alkylation + Chlorination | 2-chlorobenzenesulfonyl chloride + isopropyl chloride | Lewis acid catalyst + SOCl2 | Multi-step, controlled conditions | Variable | Risk of regioisomers, more complex |

Research Findings and Industrial Relevance

- The BTC chlorination method offers a safer, cost-effective, and environmentally friendly alternative to classical chlorination, with high yield and purity, making it attractive for industrial production.

- The sulfonyl chloride functionality allows further derivatization, such as sulfonamide formation via reaction with amines, important in pharmaceutical synthesis.

- The isopropyl substitution influences the compound’s reactivity and physicochemical properties, which can be tuned for specific applications.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines (RNH2) are used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

Oxidation: Products include ketones and carboxylic acids.

Reduction: Products include sulfonamides.

Scientific Research Applications

Chemistry: 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is used in the synthesis of sulfonamide-based inhibitors and probes.

Medicine: The compound is used in the development of drugs, particularly those targeting enzymes and receptors. It is a key intermediate in the synthesis of sulfonamide drugs, which are used as antibiotics and anti-inflammatory agents.

Industry: In the industrial sector, 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride is used in the production of specialty chemicals, including surfactants, detergents, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion. This mechanism is common in sulfonylation reactions, where the compound acts as a sulfonylating agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds are structurally analogous to 2-chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride, differing primarily in substituent type, position, and electronic effects:

*Calculated based on formula inferred from and .

Key Observations:

- Conversely, electron-withdrawing groups like fluorine () or ketones () increase sulfonyl chloride reactivity.

- Polarity and Solubility : Compounds with polar substituents (e.g., dimethylsulfamoyl in ) exhibit higher solubility in polar solvents, whereas bulky alkyl groups reduce aqueous solubility.

Commercial Availability and Cost

- High-Purity Research Compounds : Derivatives like 2-chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride are sold at premium prices (e.g., $325/50 mg) due to their specialized applications .

- Bulk Industrial Variants : Ketone-substituted analogs (e.g., 2-oxopropyl) are cheaper and sold in kilogram quantities, reflecting their role in industrial processes .

Biological Activity

2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its electrophilic sulfonyl chloride group, which allows it to interact with various biological molecules, leading to significant implications in drug development and enzyme inhibition.

- Molecular Formula : C₉H₁₀Cl₂O₂S

- Molecular Weight : 227.14 g/mol

- Structure : The compound features a benzene ring substituted with a chlorine atom at the 2-position, an isopropyl group at the 5-position, and a sulfonyl chloride group at the 1-position.

The biological activity of 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride primarily arises from its ability to act as an electrophile. The sulfonyl chloride group can undergo nucleophilic attack by various biomolecules, including proteins and enzymes. This interaction can lead to the formation of covalent bonds, modifying the target protein's function and potentially inhibiting enzymatic activity.

Reaction Mechanism

- Nucleophilic Attack : The nucleophile attacks the electrophilic sulfur atom in the sulfonyl chloride.

- Formation of Tetrahedral Intermediate : This leads to a tetrahedral intermediate.

- Elimination of Chloride Ion : The intermediate collapses, resulting in the release of a chloride ion and formation of a sulfonamide or other products.

Antimicrobial Properties

Recent studies have indicated that derivatives of sulfonyl chlorides exhibit antimicrobial properties. For instance, research has shown that related compounds demonstrate significant activity against various Gram-positive bacteria and fungi such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects. Sulfonamide derivatives are known for their ability to inhibit certain enzymes involved in inflammatory pathways, making them candidates for therapeutic agents against inflammatory diseases .

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various sulfonamide derivatives, including those similar to 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride, found that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| Compound C | 16 | Candida albicans |

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives revealed that these compounds could effectively inhibit key metabolic enzymes. The inhibition was characterized by kinetic studies that demonstrated competitive inhibition mechanisms .

Comparative Analysis with Similar Compounds

The biological activities of 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride can be compared with other structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Chloro-5-(methyl)benzene-1-sulfonyl chloride | Methyl group at 5-position | Moderate antibacterial |

| 2-Chloro-5-(ethyl)benzene-1-sulfonyl chloride | Ethyl group at 5-position | High antifungal |

| 2-Chloro-5-(tert-butyl)benzene-1-sulfonyl chloride | Tert-butyl group at 5-position | Low toxicity but less active |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-5-(propan-2-yl)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodology :

- Start with chlorosulfonation of the benzene ring using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Introduce the isopropyl group via Friedel-Crafts alkylation, using AlCl₃ as a catalyst in anhydrous dichloromethane .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize stoichiometry and reaction time.

- Purify intermediates via recrystallization or column chromatography to minimize side products .

Q. How can the purity and structural integrity of this sulfonyl chloride be validated?

- Methodology :

- Use ¹H/¹³C NMR to confirm substitution patterns and absence of undesired isomers (e.g., para vs. ortho sulfonation).

- Perform FT-IR spectroscopy to verify sulfonyl chloride functional groups (S=O stretching at ~1370 cm⁻¹ and ~1180 cm⁻¹) .

- Employ elemental analysis or high-resolution mass spectrometry (HRMS) to confirm molecular formula and purity (>95%) .

Q. What are the recommended storage conditions to prevent hydrolysis or degradation?

- Methodology :

- Store under inert gas (argon or nitrogen) in moisture-resistant containers at –20°C.

- Avoid exposure to humidity; use molecular sieves in storage vials to absorb trace water .

- Test stability via periodic NMR analysis over 6–12 months to establish shelf-life parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Methodology :

- Conduct kinetic studies to identify rate-limiting steps (e.g., sulfonation vs. alkylation) under varying temperatures and concentrations.

- Use DoE (Design of Experiments) to model interactions between variables (e.g., catalyst loading, solvent polarity) and optimize scalability .

- Compare batch vs. flow chemistry approaches to mitigate exothermic risks in large-scale chlorosulfonation .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform DFT (Density Functional Theory) calculations to map electrostatic potential surfaces, identifying electron-deficient regions prone to nucleophilic attack.

- Validate computationally predicted reactivity via kinetic isotope effects (KIEs) or Hammett plots using substituted analogs .

- Use LC-MS to track intermediates in reactions with amines or alcohols, revealing competing pathways (e.g., sulfonamide vs. sulfonate ester formation) .

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

- Methodology :

- Conduct accelerated stability testing in buffered solutions (pH 1–13) at 40°C/75% RH, analyzing samples via HPLC-UV/HRMS.

- Identify hydrolysis products (e.g., sulfonic acid derivatives) and quantify degradation kinetics using Arrhenius modeling .

- Cross-reference degradation pathways with analogous sulfonyl chlorides to predict long-term stability in biological or catalytic applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodology :

- Replicate published procedures with rigorous control of solvent purity and drying conditions (e.g., anhydrous Na₂SO₄ vs. MgSO₄).

- Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to identify misassignments .

- Collaborate with independent labs for cross-validation, especially for sensitive properties like melting point ranges .

Safety and Handling

Q. What safety protocols are critical when handling this sulfonyl chloride?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact, as sulfonyl chlorides are corrosive and moisture-sensitive.

- Neutralize spills with sodium bicarbonate or specialized adsorbents (e.g., ChemSorb®) .

- Reference SDS (Safety Data Sheets) for emergency procedures, including first-aid measures for exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.